

A Technical Guide to the ^1H NMR Spectrum of Tert-butyl 11-aminoundecanoate

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Compound of Interest

Compound Name: *Tert-butyl 11-aminoundecanoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **Tert-butyl 11-aminoundecanoate**. The information presented herein is essential for the structural elucidation and quality control of this compound, which serves as a valuable bifunctional linker in the development of pharmaceuticals, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

Predicted ^1H NMR Spectral Data

Due to the absence of a publicly available, experimentally validated ^1H NMR spectrum for **Tert-butyl 11-aminoundecanoate**, the following data table presents a predicted spectrum. These predictions are derived from established chemical shift ranges for analogous functional groups, including long-chain alkyl esters and primary amines. The predicted values provide a reliable reference for the identification and analysis of this molecule.

Peak Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
a	1.44	s	9H	-
b	2.20	t	2H	7.4
c	1.62	p	2H	7.4
d	1.25-1.35	m	12H	-
e	1.47	p	2H	7.0
f	2.68	t	2H	7.0
g	1.3 (variable)	br s	2H	-

Disclaimer: The data presented is predicted and should be confirmed by experimental analysis.

Experimental Protocol for ^1H NMR Spectroscopy

The following protocol outlines a standard procedure for acquiring the ^1H NMR spectrum of **Tert-butyl 11-aminoundecanoate**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **Tert-butyl 11-aminoundecanoate** into a clean, dry vial.[\[1\]](#)
[\[2\]](#)
- Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), to the vial.[\[1\]](#)[\[2\]](#) Chloroform-d is a common choice for nonpolar organic compounds.[\[2\]](#)
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[\[2\]](#)
- Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[\[1\]](#)[\[3\]](#) The final sample height in the tube should be approximately 4-5 cm.[\[2\]](#)[\[3\]](#)

- Cap the NMR tube to prevent solvent evaporation.[2]

2. NMR Data Acquisition:

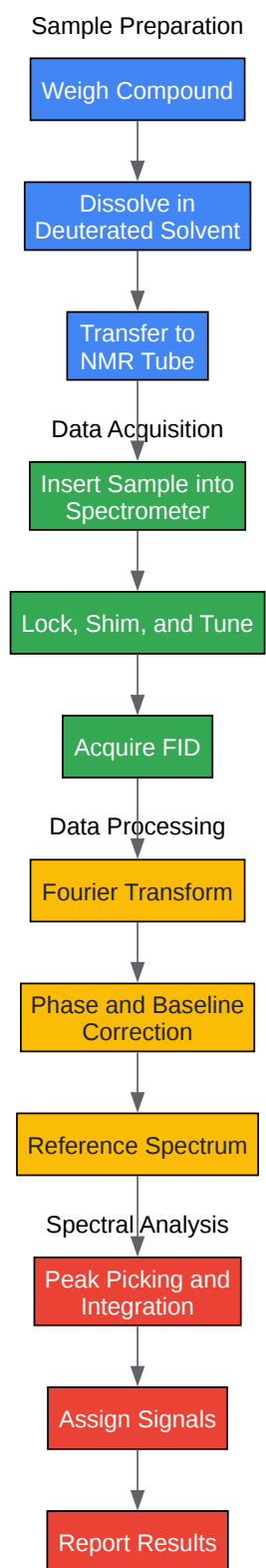
- The ^1H NMR spectrum can be acquired on a standard NMR spectrometer, for example, a 400 or 500 MHz instrument.[2]
- Insert the sample into the spectrometer.
- The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.[2]
- The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.[2]
- The probe is tuned to the ^1H frequency.[2]
- Acquire the ^1H NMR spectrum using appropriate acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.[4]

3. Data Processing:

- The acquired Free Induction Decay (FID) is processed using Fourier transformation to generate the frequency-domain NMR spectrum.[4]
- The spectrum is phased to ensure all peaks are in the absorptive mode.
- A baseline correction is applied to obtain a flat baseline.
- The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Logical Workflow for ^1H NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of ^1H NMR data for a small molecule like **Tert-butyl 11-aminoundecanoate**.



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Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Analysis.

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Address: 3281 E Guasti Rd

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